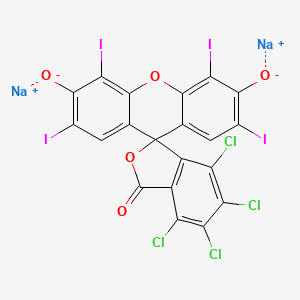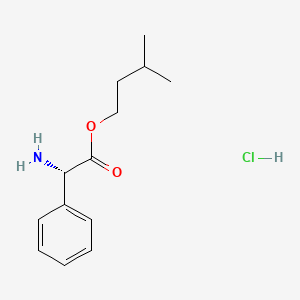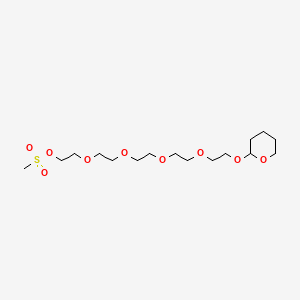![molecular formula C31H48O6 B11931220 (2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B11931220.png)
(2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acétyloxy-3,11-dihydroxy-4,8,10,14-tétraméthyl-2,3,4,5,6,7,9,11,12,13,15,16-dodécahydro-1H-cyclopenta[a]phénanthrène-17-ylidène]-6-méthylhept-5-énoïque est une molécule organique complexe avec une structure unique. Ce composé est caractérisé par ses multiples groupes hydroxyle, son groupe acétyloxy et son noyau cyclopenta[a]phénanthrène. Il présente un intérêt significatif dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide (2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acétyloxy-3,11-dihydroxy-4,8,10,14-tétraméthyl-2,3,4,5,6,7,9,11,12,13,15,16-dodécahydro-1H-cyclopenta[a]phénanthrène-17-ylidène]-6-méthylhept-5-énoïque implique plusieurs étapes, notamment la formation du noyau cyclopenta[a]phénanthrène, l'introduction de groupes hydroxyle et acétyloxy, et la formation finale de la chaîne latérale hept-5-énoïque. Les conditions de réaction impliquent généralement l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour garantir la stéréochimie correcte et le placement des groupes fonctionnels.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures de contrôle de la qualité strictes pour garantir la cohérence et la sécurité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des acides carboxyliques.
Réduction : Les doubles liaisons et les groupes carbonyle peuvent être réduits pour former des alcools ou des alcanes.
Substitution : Le groupe acétyloxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde (OH-) ou les amines (NH2-) peuvent être utilisés en conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de la recherche scientifique
Ce composé a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés anti-inflammatoires et anticancéreuses.
Médecine : Investigué pour ses effets thérapeutiques potentiels et comme composé principal pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles et des voies moléculaires spécifiques. Il peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide (2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-hydroxy-3,11-dihydroxy-4,8,10,14-tétraméthyl-2,3,4,5,6,7,9,11,12,13,15,16-dodécahydro-1H-cyclopenta[a]phénanthrène-17-ylidène]-6-méthylhept-5-énoïque
- Ester méthylique de l'acide (2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acétyloxy-3,11-dihydroxy-4,8,10,14-tétraméthyl-2,3,4,5,6,7,9,11,12,13,15,16-dodécahydro-1H-cyclopenta[a]phénanthrène-17-ylidène]-6-méthylhept-5-énoïque
Unicité
Ce composé est unique en raison de sa stéréochimie et de ses groupes fonctionnels spécifiques, qui lui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et son activité biologique potentielle en font un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C31H48O6 |
|---|---|
Poids moléculaire |
516.7 g/mol |
Nom IUPAC |
(2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21?,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |
Clé InChI |
IECPWNUMDGFDKC-CDSRIIBBSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3([C@H]2[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C)C)O |
SMILES canonique |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid](/img/structure/B11931137.png)

![Benzamide,n-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro-](/img/structure/B11931148.png)
![2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)-](/img/structure/B11931149.png)









![(8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11931192.png)
